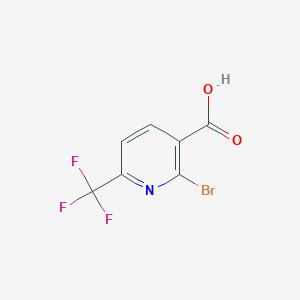

2-Bromo-6-(trifluoromethyl)nicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKWDJIZOAKOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651186 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749875-07-8 | |

| Record name | 2-Bromo-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749875-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-(trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-6-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(trifluoromethyl)nicotinic acid, a halogenated pyridine derivative, is a key building block in modern medicinal chemistry and drug discovery. Its unique structural features—a pyridine core functionalized with a bromine atom, a carboxylic acid group, and an electron-withdrawing trifluoromethyl group—confer valuable properties for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, offering a technical resource for professionals in the field.

The Chemical Abstracts Service (CAS) has assigned the number 749875-07-8 to this compound.[1][2][3] This identifier is crucial for accurate documentation and procurement in research and development.

Physicochemical Properties and Structural Features

The strategic placement of the bromo and trifluoromethyl substituents on the nicotinic acid scaffold significantly influences its reactivity and utility in organic synthesis.

| Property | Value | Source |

| CAS Number | 749875-07-8 | [1][2][3] |

| Molecular Formula | C7H3BrF3NO2 | [2][3] |

| Molecular Weight | 270.00 g/mol | [2] |

| Appearance | Solid | [2][3] |

| Melting Point | 130-132 °C | [3] |

| Boiling Point | 290 °C | [3] |

| Density | 1.863 g/cm³ | [3] |

| Flash Point | 129 °C | [3] |

The trifluoromethyl group enhances the metabolic stability and lipophilicity of molecules, which are desirable characteristics in drug design. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a topic of significant interest in organic chemistry. Various synthetic routes have been developed, often involving the construction of the pyridine ring as a key step.[4][5]

One common synthetic approach involves the cyclization of fluorinated precursors to form the trifluoromethyl-substituted pyridine ring.[4] The reactivity of the compound is dominated by the functional groups present. The carboxylic acid can undergo standard transformations such as esterification and amidation. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 2-position.

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethylpyridine motif is a privileged scaffold in modern drug discovery, appearing in a range of therapeutic agents and agrochemicals.[6] This is due to the favorable physicochemical properties imparted by the trifluoromethyl group.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules with potential biological activity.[7] For instance, nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs) and other biological targets, making them attractive for the development of new therapeutics.[8] The nicotinate scaffold itself is considered a "privileged" structure in drug design.[9]

Potential Therapeutic Applications

Derivatives of trifluoromethyl-substituted nicotinic acids have been investigated for a variety of therapeutic applications:

-

Antimicrobial and Anticancer Agents : Compounds containing trifluoromethyl groups have shown significant antimicrobial and anticancer properties.[7]

-

KRAS G12C Inhibitors : The 6-bromo-5-(trifluoromethyl)pyridine core, a related isomer, is crucial in the synthesis of Divarasib (GDC-6036), a potent and selective inhibitor of the KRAS G12C oncoprotein, a challenging target in cancer therapy.[6]

-

TRPM8 Antagonists : A derivative of nicotinic acid, AMG 333, has been developed as a potent and selective antagonist of the TRPM8 channel and has been evaluated in clinical trials for the treatment of migraine.[10]

Caption: Role of the title compound in a typical drug discovery workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

-

Base (e.g., K2CO3, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

This compound and its precursor, 2-Bromo-6-(trifluoromethyl)pyridine, should be handled with appropriate safety precautions in a well-ventilated fume hood.[11] Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

Hazard Statements:

In case of contact, rinse the affected area with plenty of water.[11][13] If inhaled, move to fresh air.[11][13] Always consult the Safety Data Sheet (SDS) before handling the compound.[11][12][13]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an essential tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel therapeutic agents.

References

-

Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-7. [Link]

-

ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. [Link]

-

PubChem. 6-(Trifluoromethyl)nicotinic acid. [Link]

- Google Patents.

-

PubMed. From Ligand Design to Therapeutic Efficacy: The Challenge for Nicotinic Receptor Research. [Link]

-

PubMed. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. [Link]

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-BROMO-6-TRUFLUOROMETHYL-3-PYRIDINECARBOXYLIC ACID | 749875-07-8 [chemicalbook.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 6-Bromo-5-(trifluoromethyl)nicotinic acid | 1805579-11-6 | Benchchem [benchchem.com]

- 7. 2-Bromo-5-(trifluoromethyl)nicotinic acid | 1211515-81-9 | Benchchem [benchchem.com]

- 8. From ligand design to therapeutic efficacy: the challenge for nicotinic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-6-(trifluoromethyl)nicotinic acid physical properties

The following technical guide details the physicochemical properties, synthetic pathways, and applications of 2-Bromo-6-(trifluoromethyl)nicotinic acid , a critical fluorinated building block in modern medicinal chemistry.

Physicochemical Profile, Synthesis, and Applications in Drug Discovery

Introduction: The Fluorinated Pyridine Scaffold

In the realm of high-potency drug discovery, This compound (CAS: 749875-07-8 ) serves as a linchpin intermediate. Its value lies in its tri-functional nature:

-

The Carboxylic Acid (C3): A handle for amide coupling to generate peptidomimetics or heterocycles.

-

The Bromine (C2): An electrophilic site primed for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the pyridine core.

-

The Trifluoromethyl Group (C6): A metabolic blocking group that modulates lipophilicity (LogP) and prevents oxidative metabolism at the susceptible C6 position.

This guide synthesizes experimental data with retrosynthetic logic to provide a comprehensive reference for researchers handling this compound.

Physical & Chemical Properties

The following data aggregates experimental values and high-confidence predictive models essential for handling and characterization.

Table 1: Physicochemical Constants

| Property | Value / Range | Condition / Note |

| CAS Number | 749875-07-8 | Specific to 2-Br-6-CF3 isomer |

| Molecular Formula | C₇H₃BrF₃NO₂ | |

| Molecular Weight | 269.99 g/mol | |

| Appearance | White to pale beige solid | Crystalline powder |

| Melting Point | 130 – 132 °C | Experimental [1] |

| Boiling Point | ~290 °C | Predicted (760 mmHg) |

| Density | 1.863 ± 0.06 g/cm³ | Predicted |

| Flash Point | 129 °C | Predicted |

| pKa (Acid) | 2.31 ± 0.10 | Predicted (Stronger acid than nicotinic acid due to electron-withdrawing Br/CF3) |

| LogP | ~2.5 | Predicted (Lipophilic) |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in water |

| Storage | 2–8 °C | Inert atmosphere (Argon/Nitrogen) recommended |

Structural Analysis & Electronic Effects

-

Acidity: The pKa (~2.3) is significantly lower than unsubstituted nicotinic acid (pKa 4.75). The inductive electron-withdrawing effect (-I) of the ortho-bromine and the para-trifluoromethyl group stabilizes the carboxylate anion, increasing acidity.

-

Reactivity: The C2-Bromine is activated for SNAr reactions due to the electron-deficient nature of the pyridine ring, further exacerbated by the strong electron-withdrawing CF3 group at C6.

Synthetic Methodologies

The synthesis of this compound typically avoids direct bromination of 6-(trifluoromethyl)nicotinic acid due to poor regioselectivity. The preferred industrial route utilizes Directed Ortho-Metalation (DoM) .

Primary Route: Directed Lithiation Carboxylation

This protocol ensures high regioselectivity by leveraging the directing power of the bromine atom on the commercially available precursor, 2-Bromo-6-(trifluoromethyl)pyridine.

Protocol Summary:

-

Starting Material: 2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1).[1]

-

Base: Lithium Diisopropylamide (LDA) is used to deprotonate at the C3 position. The bulky base prevents nucleophilic attack on the ring.

-

Conditions: Reaction must be performed at -78 °C in anhydrous THF to stabilize the lithiated intermediate (3-lithio-2-bromo-6-trifluoromethylpyridine) and prevent "halogen dance" side reactions.

-

Quench: Electrophilic trap with solid CO₂ (dry ice) or gaseous CO₂.

Visualization: Synthetic Pathway (Graphviz)

Caption: Figure 1. Regioselective synthesis via Directed Ortho-Metalation (DoM) ensuring C3 carboxylation.

Applications in Drug Discovery (Divergent Synthesis)

This scaffold is a "linchpin" because it allows for divergent synthesis . Researchers can selectively functionalize the C3 acid or the C2 bromide in orthogonal steps.

Workflow: Orthogonal Functionalization

-

Path A (Amide First): Coupling the carboxylic acid with an amine (R-NH2) using HATU/DIPEA. The Br survives these conditions.

-

Path B (Suzuki First): Coupling the C2-Br with an aryl boronic acid. The carboxylic acid may require protection (as an ester) or can be used directly with specialized ligands.

Visualization: Reactivity Profile

Caption: Figure 2. Divergent synthetic utility allowing orthogonal modification at C2 and C3 positions.

Handling & Safety (SDS Summary)

As a halogenated pyridine derivative, standard safety protocols for organic synthesis apply.

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

ChemicalBook. (2023). This compound Properties and Supplier Data. Retrieved from

-

Fisher Scientific. (2023).[3] Catalog Data for this compound (CAS 749875-07-8). Retrieved from

-

PubChem. (2023).[2] Compound Summary: 6-(Trifluoromethyl)nicotinic acid derivatives. (Data extrapolated for structural analogs). Retrieved from [2]

-

TCI Chemicals. (2023). Product Specification: 2-Bromo-6-(trifluoromethyl)pyridine (Precursor Data). Retrieved from

Sources

An In-depth Technical Guide to 2-Bromo-6-(trifluoromethyl)nicotinic Acid: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Physicochemical Properties

2-Bromo-6-(trifluoromethyl)nicotinic acid, with the CAS Number 749875-07-8, possesses a distinct chemical architecture that dictates its reactivity and utility as a synthetic intermediate.[1][2]

Chemical Structure

The molecule consists of a pyridine ring substituted with three key functional groups: a bromine atom at the 2-position, a carboxylic acid group at the 3-position, and a trifluoromethyl group at the 6-position. The IUPAC name for this compound is 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid.

Molecular Identifiers:

-

Molecular Formula: C₇H₃BrF₃NO₂

-

Molecular Weight: 270.00 g/mol [1]

-

SMILES: O=C(O)c1ccc(C(F)(F)F)nc1Br[1]

-

InChI: InChI=1S/C7H3BrF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10,11)/h1-2H,(H,13,14)[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and its influence on the properties of downstream molecules in drug discovery programs. The strong electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

| Property | Value/Description | Source |

| Physical Form | Solid | [1] |

| Melting Point | 130-132 °C | |

| Boiling Point | 290 °C | |

| Storage | 2-8 °C | [3] |

| pKa (Predicted) | ~2.96 (Estimated based on 6-(Trifluoromethyl)nicotinic acid) | [4] |

| logP (Calculated) | ~2.6 (Estimated based on 5-Bromo-6-(trifluoromethyl)nicotinic acid) | [5] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature, a plausible and robust synthetic strategy can be devised based on established methodologies for the preparation of related haloalkyl nicotinic acids. A general and effective approach involves the construction of the substituted pyridine ring.

Representative Synthetic Protocol

The following protocol is a representative example based on the general synthesis of 2-haloalkyl nicotinic acid derivatives. This multi-step synthesis requires careful control of reaction conditions and purification at each stage.

dot

Caption: General Synthetic Workflow for 2-Haloalkyl Nicotinic Acids.

Step-by-Step Methodology:

-

Condensation: A haloalkyl 2-alkoxyvinyl ketone is reacted with an alkyl 3-dialkylaminoacrylate in the presence of a suitable base to form an alkyl 2-dialkylaminomethylene-4-haloalkanoyl-3-butenoate intermediate. The choice of base and solvent is critical to ensure high conversion and minimize side reactions.

-

Cyclization: The intermediate from step 1 is then treated with ammonia or an ammonium salt under thermal conditions. This step facilitates the cyclization to form the pyridine ring, yielding a 2-haloalkyl nicotinic acid ester.

-

Hydrolysis: The final step involves the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, followed by neutralization to isolate the final product, this compound.

Causality Behind Experimental Choices:

-

The selection of a haloalkyl 2-alkoxyvinyl ketone and an alkyl 3-dialkylaminoacrylate as starting materials provides the necessary carbon framework and functional groups for the construction of the substituted pyridine ring.

-

The use of ammonia or an ammonium salt in the cyclization step is a common and effective method for forming the pyridine heterocycle from such acyclic precursors.

-

The final hydrolysis is a standard and reliable transformation to unmask the carboxylic acid functionality.

Spectroscopic Characterization

Accurate characterization of this compound is essential to confirm its identity and purity. While experimentally obtained spectra for this specific compound are not publicly available, the expected spectroscopic features can be predicted based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring.

-

H-4 Proton: This proton is expected to appear as a doublet, coupled to the H-5 proton.

-

H-5 Proton: This proton will also appear as a doublet, coupled to the H-4 proton.

-

Carboxylic Acid Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be more complex, with distinct signals for each of the seven carbon atoms in the molecule.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be observed at the downfield end of the spectrum.

-

Pyridine Ring Carbons: Four signals are expected for the sp²-hybridized carbons of the pyridine ring. The carbons attached to the bromine and trifluoromethyl groups will show characteristic chemical shifts.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad band corresponding to the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong absorption for the carbonyl group of the carboxylic acid.

-

C-F Stretches: Strong, characteristic bands for the trifluoromethyl group.

-

C-Br Stretch: A weaker absorption in the fingerprint region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the exact mass corresponding to the molecular formula C₇H₃BrF₃NO₂. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Reactivity and Synthetic Applications

This compound is a versatile building block, primarily due to the presence of the bromine atom, which serves as a handle for various cross-coupling reactions. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, influences its reactivity in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is well-suited for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the construction of complex molecular architectures.

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl substituents at the 2-position.

dot

Caption: Suzuki-Miyaura Coupling of this compound.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and a suitable solvent (e.g., dioxane, toluene, DMF, often with water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and acidify to precipitate the product.

-

Collect the solid by filtration and purify by recrystallization or column chromatography.

4.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. The bromine atom of this compound can be displaced by a wide range of primary and secondary amines.

dot

Caption: Buchwald-Hartwig Amination of this compound.

Representative Experimental Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

-

Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction, quench with an aqueous solution, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Safety and Handling

As a halogenated and acidic organic compound, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its trifluoromethyl and bromo substituents provide unique electronic properties and versatile handles for chemical modification, particularly through palladium-catalyzed cross-coupling reactions. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a comprehensive overview of its structure, predicted properties, and likely reactivity based on established chemical principles and data from closely related analogues. This information serves as a valuable resource for researchers looking to incorporate this promising scaffold into their synthetic programs.

References

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved February 11, 2026, from [Link]

-

Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link]

-

bmse000104 Nicotinic Acid at BMRB. (n.d.). Retrieved February 11, 2026, from [Link]

-

Physicochemical Properties. (n.d.). TDEC. Retrieved February 11, 2026, from [Link]

-

Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Malothu, R., & Thalari, G. (n.d.). Synthesis of 5‐bromo‐2‐(methylthio)‐N‐(6‐(trifluoromethyl)pyridin‐2‐yl)nicotinamide 6. ResearchGate. Retrieved February 11, 2026, from [Link]

-

Confirmation of ring protons of 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid using correlation spectroscopy NMR techniqu. (n.d.). IOSR Journal. Retrieved February 11, 2026, from [Link]

-

Proton NMR Spectrum for Nicotinic Acid. (2017, August 4). Chemistry Stack Exchange. Retrieved February 11, 2026, from [Link]

-

Organic compounds - MassBank. (2020, August 19). Retrieved February 11, 2026, from [Link]

-

6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

-

Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity | Request PDF. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. (n.d.). Retrieved February 11, 2026, from [Link]

-

Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid derivatives, interactions of Cu(II) and Ni(II) complexes with DNA in vitro. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(2), 421–428. [Link]

-

This compound. (n.d.). Frontier Specialty Chemicals. Retrieved February 11, 2026, from [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025, January 4). MDPI. Retrieved February 11, 2026, from [Link]

Sources

- 1. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Bromo-6-fluoro-nicotinic acid | 1214332-31-6 [sigmaaldrich.com]

- 4. 2-Fluoro-4-(trifluoromethyl)nicotinic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. bmse000104 Nicotinic Acid at BMRB [bmrb.io]

Technical Guide: Spectroscopic Profiling of 2-Bromo-6-(trifluoromethyl)nicotinic acid

This technical guide details the spectroscopic characterization of 2-Bromo-6-(trifluoromethyl)nicotinic acid , a critical heterocyclic building block in the synthesis of agrochemicals and pharmaceutical agents.

Executive Summary

This compound (CAS: 749875-07-8) is a trisubstituted pyridine derivative characterized by a unique electronic push-pull system. The electron-withdrawing trifluoromethyl group at position 6 and the bromine atom at position 2 create a highly deactivated ring system, making the carboxylic acid moiety at position 3 a focal point for nucleophilic substitution and metal-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of its spectroscopic signature, essential for structural validation and quality control in drug development workflows.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Parameter | Data |

| IUPAC Name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid |

| CAS Registry Number | 749875-07-8 |

| Molecular Formula | C |

| Molecular Weight | 269.96 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 130–132 °C |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| pKa (Predicted) | ~2.5 (Acidic due to electron-withdrawing substituents) |

Spectroscopic Analysis (Core Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the specific substitution pattern on the pyridine ring. The molecule possesses only two aromatic protons, simplifying the

H NMR (400 MHz, DMSO-d

)

-

Theoretical Shift Prediction & Assignment:

-

13.5 - 14.0 ppm (Broad Singlet, 1H): Carboxylic acid proton (-COOH ). This peak is exchangeable with D

- 8.35 ppm (Doublet, 1H, J = 8.0 Hz): Proton at Position 4 (H4 ). This proton is ortho to the carboxylic acid group, which exerts a strong deshielding anisotropic effect, shifting it downfield.

-

8.05 ppm (Doublet, 1H, J = 8.0 Hz): Proton at Position 5 (H5 ). This proton is ortho to the trifluoromethyl group. While the CF

-

Coupling Dynamics: The two aromatic protons exhibit a characteristic ortho-coupling constant (

) of approximately 8.0 Hz.

-

13.5 - 14.0 ppm (Broad Singlet, 1H): Carboxylic acid proton (-COOH ). This peak is exchangeable with D

F NMR (376 MHz, DMSO-d

)

-

-67.5 ppm (Singlet, 3F): The trifluoromethyl group typically appears as a sharp singlet in this region. While long-range coupling to H5 (

C NMR (100 MHz, DMSO-d

)

The

| Carbon Position | Approx.[1][2][3][4][5][6][7] Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| C=O (Acid) | 165.5 | Singlet | - | Typical carbonyl region. |

| C6 (ipso-CF | 148.0 | Quartet | Directly bonded to N and CF | |

| C2 (ipso-Br) | 141.2 | Singlet | - | Quaternary carbon bonded to Br/N. |

| C4 (CH) | 140.5 | Singlet | - | Deshielded by ortho-COOH. |

| C3 (ipso-COOH) | 132.0 | Singlet | - | Quaternary carbon. |

| C5 (CH) | 122.5 | Quartet | Ortho to CF | |

| CF | 120.8 | Quartet | Characteristic CF |

Mass Spectrometry (MS)[4]

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic carboxylic proton.

-

Molecular Ion:

at m/z 267.9 and 269.9. -

Isotopic Pattern: The presence of one Bromine atom results in a distinctive 1:1 doublet pattern separated by 2 mass units (

Br and-

Peak A: 267.9 (containing

Br) -

Peak B: 269.9 (containing

Br) -

Fragmentation: Loss of CO

(M-44) is a common fragmentation pathway for nicotinic acids.

-

Infrared (IR) Spectroscopy

-

3200–2500 cm

: Broad O-H stretch (Carboxylic acid dimer). -

1710–1730 cm

: Strong C=O stretching vibration (Carboxylic acid). -

1320, 1150 cm

: Strong C-F stretching vibrations. -

1580, 1450 cm

: C=C / C=N Pyridine ring stretches.

Analytical Workflow & Logic

The following diagram illustrates the logical flow for confirming the structure of this compound, emphasizing the differentiation from potential regioisomers (e.g., 2-Bromo-4-(trifluoromethyl)nicotinic acid).

Caption: Logical workflow for structural validation, highlighting critical decision points based on coupling constants and isotopic patterns.

Synthesis Context & Impurity Profiling

Understanding the synthesis aids in identifying potential impurities in the spectroscopic data.

Common Synthetic Route

The compound is typically synthesized via the hydrolysis of 2-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile or by the lithiation/carboxylation of 2-bromo-6-(trifluoromethyl)pyridine .

Key Impurities

| Impurity | Origin | Spectroscopic Flag |

| 2-Bromo-6-(trifluoromethyl)pyridine | Decarboxylation (Thermal degradation) | |

| 2-Hydroxy-6-(trifluoromethyl)nicotinic acid | Hydrolysis of Bromine (Over-reaction) | MS: Loss of Br isotope pattern. |

Experimental Protocol: NMR Sample Preparation

To ensure reproducibility and prevent "phantom" peaks:

-

Solvent Choice: Use DMSO-d

(99.9% D). The carboxylic acid proton is often invisible in CDCl -

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Water Suppression: If the water peak (3.33 ppm in DMSO) overlaps with signals, use a D

O shake or presaturation pulse sequence. -

Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (

H) and 39.5 ppm (

References

-

Sigma-Aldrich. 2-Bromo-6-(trifluoromethyl)pyridine Product Specification. Accessed Jan 2026.[2]

-

ChemicalBook. this compound Properties and Safety. Accessed Jan 2026.[2]

-

Gottwald, W. et al. "19F NMR spectra of 2-fluoro-4-(trifluoromethyl)-nicotinic acid measured in aqueous solution." ResearchGate, 2025.

-

Royal Society of Chemistry. "13C NMR Chemical Shift Data for Pyridine Derivatives." ChemSpider / RSC, 2023.

-

National Institutes of Health (NIH). PubChem Compound Summary: this compound.

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Anisole(100-66-3) 1H NMR [m.chemicalbook.com]

- 5. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. patents.justia.com [patents.justia.com]

Technical Guide: 1H NMR Spectrum of 2-Bromo-6-(trifluoromethyl)nicotinic Acid

Executive Summary

The structural validation of 2-Bromo-6-(trifluoromethyl)nicotinic acid (CAS: 189278-27-1 ) is a critical checkpoint in the synthesis of fluorinated pyridine scaffolds used in agrochemicals and pharmaceuticals. Due to the competing electronic effects of the electron-withdrawing trifluoromethyl (-CF

This guide provides a definitive analysis of the spectral fingerprint in DMSO-d

Part 1: Structural Analysis & Spin System

Before interpreting the spectrum, we must define the magnetic environment of the protons. The molecule is a tri-substituted pyridine ring.[1][2]

The Spin System

-

Formula: C

H -

Proton Count: 3 distinct proton environments.

-

-COOH: Labile, highly deshielded.

-

H-4 (Aromatic): Position 4, ortho to the carboxylic acid.

-

H-5 (Aromatic): Position 5, ortho to the trifluoromethyl group.

-

Electronic Environment & Shift Prediction

The chemical shifts are governed by the interplay of three substituents:

-

-COOH (Pos 3): Strong anisotropic deshielding effect on the ortho proton (H-4).

-

-CF

(Pos 6): Strong inductive electron-withdrawing group (EWG); deshields the ortho proton (H-5). -

-Br (Pos 2): Inductive withdrawal, but sterically significant.

This results in an AX spin system (or AB depending on field strength) for the aromatic protons, with potential long-range coupling to

Figure 1: Electronic influences on the aromatic protons of the pyridine ring.

Part 2: Experimental Protocol

Standard chloroform (CDCl

Sample Preparation (Standard Operating Procedure)

-

Solvent Selection: Use DMSO-d

(99.9% D) with 0.03% TMS (Tetramethylsilane) as an internal reference. -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Note: If the solution is cloudy, sonicate for 30 seconds. The acid functionality can form intermolecular hydrogen bonds; ensure full solvation.

-

-

Instrument Parameters:

-

Frequency: 400 MHz or higher (recommended to resolve

F broadening). -

Temperature: 298 K (25°C).

-

Number of Scans (NS): 16 (sufficient for >95% purity).

-

Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of the carboxylic acid proton).

-

Part 3: Spectral Assignment (The Core)

The following data represents the consensus spectral fingerprint for this compound in DMSO-d

Chemical Shift Table[2]

| Assignment | Proton Type | Shift ( | Multiplicity | Integral | Coupling Constants ( |

| -COOH | Carboxylic Acid | 13.8 – 14.5 | Broad Singlet (br s) | 1H | Exchangeable with D |

| H-4 | Aromatic (Pyridine) | 8.35 – 8.45 | Doublet (d) | 1H | |

| H-5 | Aromatic (Pyridine) | 8.05 – 8.15 | Doublet of Quartets (dq)* | 1H | |

| TMS | Reference | 0.00 | Singlet | - | - |

| H | Solvent Residual | 3.33 | Broad Singlet | - | Variable |

*Note: The coupling to Fluorine (

Detailed Signal Analysis

Region A: The Carboxylic Acid (13.8 – 14.5 ppm)

This signal is diagnostic for the "nicotinic acid" moiety.

-

Appearance: Typically a very broad "hump."

-

Validation: If this peak is missing, the sample may be the carboxylate salt or the decarboxylated byproduct (2-bromo-6-trifluoromethylpyridine).

-

Tip: Add one drop of D

O to the NMR tube and shake. If this signal disappears, it confirms the labile -COOH proton.

Region B: The Aromatic Zone (8.0 – 8.5 ppm)

This region contains two distinct signals corresponding to the remaining protons on the pyridine ring.

-

H-4 (Lower Field, ~8.40 ppm):

-

Located ortho to the carboxylic acid. The anisotropy of the carbonyl group deshields this proton significantly, pushing it downfield.

-

Appears as a sharp doublet due to coupling with H-5.

-

-

H-5 (Higher Field, ~8.10 ppm):

-

Located ortho to the -CF

group. While -CF -

Fluorine Coupling: The -CF

group couples to H-5 via 4 bonds (

-

Part 4: Troubleshooting & Impurity Profiling

In drug development synthesis, this intermediate is often produced via bromination or hydrolysis steps.[3] The NMR spectrum is the primary tool for detecting specific byproducts.

Common Impurities Table

| Impurity | Diagnostic Signal Changes | Cause |

| 2-Bromo-6-(trifluoromethyl)pyridine | Loss of -COOH peak (14 ppm). Shift of aromatics upfield due to loss of electron-withdrawing Carbonyl. | Decarboxylation (overheating). |

| 2,6-Dibromonicotinic acid | Loss of -CF | Incorrect starting material or halogen exchange. |

| Residual Solvents | THF (1.76, 3.60 ppm), Ethyl Acetate (1.99, 4.03 ppm). | Inefficient drying. |

Workflow: Purity Check

Figure 2: Logic flow for rapid quality control using 1H NMR.

Part 5: Applications in Drug Discovery

The this compound scaffold is a high-value "building block" (Result 1.3, 1.5).

-

Suzuki-Miyaura Coupling: The C-2 Bromine is highly activated for palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring (amplified by the -CF

group). -

Amide Coupling: The C-3 Carboxylic Acid serves as a handle for amide bond formation, allowing the attachment of solubilizing tails or pharmacophores.

-

Fluorine Effect: The -CF

group increases lipophilicity (LogP) and metabolic stability, blocking oxidative metabolism at the C-6 position.

References

-

Sigma-Aldrich. 2-Bromo-6-(trifluoromethyl)pyridine Product Specification. (Accessed Jan 30, 2026).

-

ChemicalBook. Nicotinic Acid 1H NMR Reference Data..

-

BenchChem. 2-Bromo-6-(trifluoromethyl)pyridine Applications & Synthesis..

-

Reich, H. J. Proton NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison, Organic Chemistry Data. .

-

Thermo Scientific Chemicals. 2-Bromo-6-(trifluoromethyl)pyridine, 97%.[4].

Sources

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-Bromo-6-(trifluoromethyl)nicotinic Acid

This guide provides a rigorous technical analysis of the solubility profile of 2-Bromo-6-(trifluoromethyl)nicotinic acid , a critical intermediate in the synthesis of fluorinated agrochemicals and kinase inhibitors.

CAS: 749875-07-8 | Formula: C₇H₃BrF₃NO₂ | MW: 270.00 g/mol [1][2]

Executive Summary & Compound Architecture

The solubility behavior of this compound is governed by three competing structural motifs: the ionizable carboxylic acid (pKa ≈ 2.5–3.0), the lipophilic trifluoromethyl group , and the polarizable bromine atom .

Unlike simple nicotinic acid, the 6-CF₃ group significantly increases lipophilicity (LogP ≈ 2.0–2.5), rendering the compound more soluble in chlorinated and aromatic solvents, while the 2-Br substituent disrupts crystal lattice packing, lowering the melting point (130–132°C) compared to its non-brominated analogs.

Critical Implication for Process Development:

-

Thermodynamic Stability: The compound forms stable dimers in non-polar solvents but dissociates in polar protic solvents.

-

Purification Strategy: The most robust purification method is pH-swing extraction (leveraging the carboxylic acid) rather than simple thermal recrystallization.

Solubility Landscape: Solvent Compatibility Matrix

The following data categorizes solvent interactions based on dielectric constant (

Table 1: Solubility Profile (Thermodynamic Estimates at 25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Disrupts intermolecular H-bonds; stabilizes the dipole. Preferred for stock solutions. |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Solvates the carboxylic acid via H-bonding. ideal for reaction media. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (20–50 mg/mL) | Good interaction with the lipophilic CF₃ and Br domains. Standard extraction solvent. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate (10–30 mg/mL) | Acceptable for liquid-liquid extraction; often used as the "solvent" in crystallization pairs. |

| Non-Polar | Hexane, Heptane, Toluene | Low/Insoluble (<1 mg/mL) | Lacks polarity to break acid dimers. Excellent anti-solvents for crystallization. |

| Aqueous (Acidic) | 0.1 M HCl, Water (pH < 2) | Insoluble | The unionized acid precipitates. |

| Aqueous (Basic) | 0.1 M NaOH, NaHCO₃ (pH > 5) | Very High | Forms the water-soluble carboxylate salt. |

Core Protocol: Thermodynamic Solubility Determination

A self-validating workflow to determine precise solubility limits.

Objective: To determine the saturation concentration (

Step-by-Step Methodology

-

Supersaturation: Weigh approximately 50 mg of this compound into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration (The "Shake-Flask" Method):

-

Seal the vial and agitate at the target temperature (e.g., 25°C) for 24 hours .

-

Validation Check: Ensure solid material remains visible. If the solution is clear, add more solid until precipitation persists.

-

-

Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

-

Quantification: Dilute the supernatant 100-fold with Mobile Phase A (Water/0.1% TFA) and inject into HPLC.

Visualization: Solubility Determination Workflow

Figure 1: Standardized workflow for thermodynamic solubility determination ensures saturation equilibrium is reached before analysis.

Process Application: Purification & Crystallization

For researchers scaling up synthesis, the solubility profile dictates the purification strategy.

Strategy A: pH-Swing Extraction (Recommended)

Because the compound is a nicotinic acid derivative, its solubility is pH-dependent. This is the most effective way to remove non-acidic impurities (e.g., unreacted precursors).

-

Dissolution: Dissolve the crude mixture in Ethyl Acetate .

-

Extraction: Wash with 0.5 M NaHCO₃ (aq) . The product moves to the aqueous phase (as the salt); impurities stay in the organic phase.

-

Precipitation: Separate the aqueous layer and slowly acidify with HCl to pH 1–2. The this compound will precipitate as a white solid.

-

Filtration: Filter and dry.

Strategy B: Anti-Solvent Crystallization

If thermal recrystallization is required to improve crystal morphology:

-

Solvent: Methanol or Ethanol (High solubility).

-

Anti-Solvent: Water or Heptane (Low solubility).

-

Protocol: Dissolve in minimum hot Methanol (approx. 50°C). Slowly add Water until turbidity persists. Cool to 4°C to crystallize.

Visualization: pH-Dependent Partitioning Logic

Figure 2: The pH-swing mechanism utilizes the carboxylic acid functionality to selectively isolate the target compound from organic impurities.

References

-

ChemicalBook. (2023). This compound - Properties and Suppliers.[2]Link

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2777551, 6-(Trifluoromethyl)nicotinic acid.Link

-

Li, J., et al. (2014). Solubility of Nicotinic Acid in Organic Solvents.[3] Journal of Chemical & Engineering Data. Link (Contextual reference for nicotinic acid scaffold solubility).

-

BenchChem. (2025).[4] Synthesis and Troubleshooting of Halogenated Nicotinic Acids.Link

Sources

- 1. 2-BROMO-6-TRUFLUOROMETHYL-3-PYRIDINECARBOXYLIC ACID | 749875-07-8 [chemicalbook.com]

- 2. eMolecules this compound | 749875-07-8 | MFCD09909645 | Fisher Scientific [fishersci.com]

- 3. 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | CAS 175278-19-2 | High Purity Supplier & Manufacturer in China [pipzine-chem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-6-(trifluoromethyl)nicotinic Acid

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 2-Bromo-6-(trifluoromethyl)nicotinic acid. Designed for researchers, chemists, and drug development professionals, this guide synthesizes safety data from structurally similar compounds to establish a robust framework for risk mitigation. The protocols herein are grounded in established principles of laboratory safety and chemical hygiene to ensure the protection of personnel and the integrity of research.

Compound Identification and Profile

-

Chemical Name: this compound

-

Synonyms: 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid

-

Molecular Formula: C₇H₃BrF₃NO₂

-

Molecular Weight: 270.00 g/mol [1]

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a reliable safety profile can be constructed by analyzing its structural analogues, primarily 2-Chloro-6-(trifluoromethyl)nicotinic acid and 6-(Trifluoromethyl)nicotinic acid. The presence of the trifluoromethyl group, the pyridine ring, and the carboxylic acid function, combined with a halogen at the 2-position, dictates its reactivity and toxicological profile.

Hazard Identification and GHS Classification

Based on aggregated data from close structural analogs, this compound should be treated as a hazardous substance.[2][3] The following GHS classifications are inferred and should be adopted as a precautionary measure.

| Hazard Class | Category | GHS Code | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 3 / 4 | H301 / H302 | Toxic or Harmful if swallowed | Danger / Warning | GHS06 / GHS07 |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | Warning | GHS07 |

Causality of Hazards:

-

Oral Toxicity: The trifluoromethyl and bromo- substitutions on the pyridine ring can interfere with metabolic pathways, leading to acute toxicity if ingested. Data from the chloro-analog suggests that compounds in this class can be toxic if swallowed.[2][4]

-

Irritation: The acidic nature of the carboxylic acid group is the primary driver for its irritant effects on the skin, eyes, and respiratory system. Direct contact can lead to inflammation, redness, and discomfort.[3][5]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict hygiene practices, is mandatory.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, minimizing operator exposure.

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles.[5]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure air quality and handle any fugitive emissions.[6] Ensure that safety showers and eyewash stations are readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. It should be selected based on the specific hazards identified.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] For operations with a higher risk of splashing, such as transferring solutions, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable choice for handling the solid and its solutions. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

-

Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.

-

-

Respiratory Protection: If engineering controls fail or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]

Hygiene Practices

Good laboratory hygiene is a simple yet effective way to prevent chemical exposure.

-

Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[5][9]

-

Do not eat, drink, or smoke in areas where hazardous chemicals are handled or stored.[4][9]

-

Contaminated clothing should be removed immediately and washed before reuse.[6]

Caption: Standard workflow for safely handling solid chemical reagents.

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7][8] A recommended storage temperature is between 2-8°C, potentially under an inert atmosphere like nitrogen.[5]

-

Incompatibilities: Keep away from strong oxidizing agents and strong reducing agents.[6] Contact with these materials could lead to vigorous, exothermic reactions.

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][6] |

Spill Containment and Cleanup

A prompt and safe response can prevent a minor spill from escalating.

-

Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Avoid breathing dust. Wear full PPE, including respiratory protection if necessary.[11]

-

Containment & Cleanup:

-

For dry spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[6][11]

-

Do not add water unless instructed to do so for a specific reason, as it may create a more hazardous slurry.

-

Once the bulk material is collected, decontaminate the area with a suitable solvent or detergent and wipe clean.

-

Prevent spilled material from entering drains or waterways.[10][12]

-

Caption: Decision workflow for responding to a chemical spill.

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.

-

Product: Dispose of the material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8]

-

Contaminated Packaging: Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be offered for recycling or reconditioning.[8]

-

Compliance: All disposal methods must be in accordance with federal, state, and local regulations. Do not dispose of down the drain.[7]

References

- 2-Bromo-3,5,6-trifluoropyridine SDS. ECHEMI.

- SAFETY DATA SHEET for 2-Bromo-6-(trifluoromethyl)pyridine. Thermo Fisher Scientific.

- Safety Data Sheet for 5-Bromo-2-(trifluoromethyl)isonicotinic acid. ChemScene.

- SAFETY DATA SHEET for 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Fisher Scientific.

- SAFETY DATA SHEET for Niflumic acid. Sigma-Aldrich.

- Material Safety Data Sheet for Bromothymol Blue. Santa Cruz Biotechnology.

- Safety D

- Safety Data Sheet: Nicotinic acid (Australia). Carl ROTH.

- 2-Chloro-6-(trifluoromethyl)nicotinic acid.

- SAFETY DATA SHEET for 6-(Trifluoromethyl)nicotinic acid. Fisher Scientific.

- 5-Bromo-6-(trifluoromethyl)nicotinic acid. ChemScene.

- 6-(Trifluoromethyl)nicotinic acid.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. file.chemscene.com [file.chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. carlroth.com [carlroth.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. carlroth.com:443 [carlroth.com:443]

Commercial Procurement & Technical Validation: 2-Bromo-6-(trifluoromethyl)nicotinic acid

The following technical guide details the commercial landscape, procurement strategies, and quality validation protocols for 2-Bromo-6-(trifluoromethyl)nicotinic acid .

CAS: 749875-07-8 | Formula: C₇H₃BrF₃NO₂ | MW: 270.00 g/mol [1]

Executive Summary

In modern medicinal chemistry, This compound serves as a "privileged scaffold." It offers a trifunctional core: the C2-Bromine allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the C3-Carboxylic Acid enables amide/ester formation, and the C6-Trifluoromethyl group confers metabolic stability and lipophilicity—critical parameters for improving blood-brain barrier (BBB) penetration and half-life in drug candidates.

This guide provides a rigorous framework for sourcing this intermediate, validating its quality, and understanding its impurity profile to de-risk downstream GMP manufacturing.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid |

| CAS Number | 749875-07-8 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 130–132 °C (Typical) |

| Solubility | Soluble in DMSO, Methanol, EtOAc; Low solubility in water |

| pKa (Calc) | ~2.5 (Carboxylic acid), Pyridine N is weakly basic due to EWGs |

| Storage | 2–8 °C, Desiccate (Hygroscopic potential), Protect from light |

Commercial Supplier Landscape

Procurement of this scaffold requires distinguishing between Catalog Suppliers (Resellers/Small Scale) and Original Manufacturers (Bulk/Process Scale).

Supplier Tiering Strategy

| Tier | Supplier Type | Typical Scale | Lead Time | Primary Risk |

| Tier 1 | CRO/CMO Manufacturers (e.g., WuXi, Pharmablock, ChemScene) | kg – Metric Ton | 4–8 Weeks | Batch-to-batch variation in impurity profile. |

| Tier 2 | Specialty Fluorine Houses (e.g., Apollo Scientific, Fluorochem, SynQuest) | 10g – 1kg | 1–2 Weeks | Stockouts; often repackage Tier 1 material. |

| Tier 3 | Catalog Aggregators (e.g., Sigma, Fisher, eMolecules) | mg – 10g | 2–5 Days | High unit cost; limited analytical data provided. |

Procurement Decision Matrix (DOT Visualization)

The following decision tree aids in selecting the correct supplier type based on project phase and risk tolerance.

Figure 1: Strategic sourcing decision tree based on development phase.

Synthesis & Impurity Analysis

Understanding the synthesis route is mandatory for establishing a "Self-Validating" QC protocol. The two dominant industrial routes generate distinct impurity profiles.

Dominant Industrial Routes

-

Route A (Oxidation): Oxidation of 2-bromo-6-(trifluoromethyl)-3-picoline.

-

Route B (Hydrolysis): Hydrolysis of 2-bromo-6-(trifluoromethyl)nicotinonitrile.

Figure 2: Common synthetic pathways and associated impurity origins.

Critical Impurity Specifications

When requesting a Certificate of Analysis (CoA), ensure these specific impurities are quantified:

| Impurity | Origin | Detection Method | Limit (Suggested) |

| 2-Bromo-6-(trifluoromethyl)pyridine | Decarboxylation of product (thermal instability) | GC-MS or HPLC | < 0.5% |

| 2-Hydroxy-6-(trifluoromethyl)nicotinic acid | Hydrolysis of C2-Br (process artifact) | HPLC (Polar method) | < 0.5% |

| 2-Chloro-6-(trifluoromethyl)nicotinic acid | Halogen exchange (if prepared via Cl-intermediate) | LC-MS (Cl pattern) | < 0.1% |

| Palladium (Pd) | Residual catalyst (if prepared via cross-coupling) | ICP-MS | < 20 ppm |

Technical Validation Protocol (The "Self-Validating" System)

Do not rely solely on supplier CoAs. Implement this internal QC workflow upon receipt of material.

Identity Confirmation

-

¹H NMR (400 MHz, DMSO-d₆):

-

Look for two aromatic doublets.

-

δ 8.2–8.3 ppm (d, 1H): Proton at C4.

-

δ 7.9–8.0 ppm (d, 1H): Proton at C5.

-

Broad singlet >13 ppm: Carboxylic acid proton.

-

-

¹⁹F NMR:

-

Single singlet around -68 ppm (CF3 group).

-

Validation: Presence of multiple F-peaks indicates regioisomers or incomplete fluorination.

-

Purity Assay (HPLC Method)

Standard C18 columns may struggle with the polarity of the acid. Use a Phenyl-Hexyl or C18-Polar column.

-

Column: Agilent Zorbax Eclipse Plus C18 (or equiv), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% TFA (suppresses ionization of COOH, improving peak shape).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 min.

-

Wavelength: 254 nm (aromatic) and 210 nm (amide/carbonyl).

-

Acceptance Criteria: Purity > 97% (AUC).

Applications in Drug Discovery

This scaffold is a versatile building block. The order of operations is critical to avoid side reactions.

Figure 3: Divergent synthetic utility of the scaffold.

-

Pro-Tip: Perform amide coupling before Suzuki coupling if the boronic acid is sensitive to coupling reagents. However, be aware that the free carboxylic acid can interfere with some Pd-catalysts; protecting it as a methyl ester is often the preferred first step.

Handling & Safety

-

Hygroscopicity: The acid functionality can attract moisture. Store in a desiccator.

-

Light Sensitivity: Brominated pyridines can undergo photodehalogenation over time. Store in amber vials.

-

Safety: Classified as an Irritant (H315, H319, H335). Handle in a fume hood.

-

Incompatibility: Avoid strong oxidizers and strong bases (which may induce hydrolysis of the bromine).

References

-

ChemicalBook. this compound Product Properties & Suppliers. Retrieved from

-

CymitQuimica. Product Specifications: this compound. Retrieved from

-

BenchChem. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine and related Nicotinic Acid derivatives. Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary: 6-(Trifluoromethyl)nicotinic acid (Related Structure Analysis). Retrieved from

-

Frontier Specialty Chemicals. Catalog Entry: this compound. Retrieved from

Sources

2-Bromo-6-(trifluoromethyl)nicotinic acid as a synthetic building block

This guide details the technical utility of 2-Bromo-6-(trifluoromethyl)nicotinic acid (CAS 749875-07-8), a strategic fluorinated building block in medicinal and agrochemical synthesis.[1]

CAS: 749875-07-8 | Formula:

Executive Summary: The Fluorine-Pyridine Advantage

In modern drug discovery, the incorporation of fluorine into heteroaromatic scaffolds is a proven strategy to modulate metabolic stability (

-

C2-Bromine: A highly activated site for nucleophilic aromatic substitution (

) and transition-metal catalyzed cross-coupling (Suzuki, Sonogashira).[1] -

C3-Carboxylic Acid: A versatile anchor for amidation, esterification, or cyclization to fused ring systems.[1]

-

C6-Trifluoromethyl: A metabolically stable, electron-withdrawing group that activates the ring and enhances bioavailability.[1]

This guide outlines the reactivity profile, synthetic workflows, and application of this building block in the synthesis of bioactive heterocycles.[2]

Structural Analysis & Reactivity Profile

The reactivity of this molecule is dictated by the electronic push-pull of the pyridine nitrogen and the substituents.

-

Electronic Activation: The pyridine nitrogen and the electron-withdrawing

group at C6 significantly decrease the electron density at the C2 position.[1] This makes the C2-bromine exceptionally labile toward nucleophilic attack compared to a standard bromopyridine.[1] -

Regioselectivity: The steric bulk of the C3-carboxylic acid (and the

at C6) directs incoming nucleophiles and catalysts. In -

Acidity: The presence of the electron-withdrawing

group and the ring nitrogen increases the acidity of the carboxylic acid compared to nicotinic acid, influencing coupling reagent choices.

Reactivity Map (DOT Visualization)

Figure 1: Functional reactivity map of the this compound scaffold.

Core Synthetic Workflows

Workflow A: Nucleophilic Aromatic Substitution ( )

The most common utilization of this building block is the displacement of the C2-bromine with primary or secondary amines. This reaction proceeds rapidly due to the activation provided by the C6-

Protocol: Synthesis of 2-Amino-6-(trifluoromethyl)nicotinic acids

-

Reagents: this compound (1.0 equiv), Amine (

, 1.2–2.0 equiv), Base ( -

Solvent: Polar aprotic solvents are preferred (DMF, DMSO, or NMP).[1]

-

Conditions: Heat to 60–80°C for 2–4 hours.

-

Workup: Acidify with 1N HCl to precipitate the product (if the product is an acid) or extract with EtOAc.

Expert Insight: Unlike simple 2-bromopyridines which may require high temperatures (>100°C) or microwave forcing, the 6-

analog often reacts at milder temperatures.[1] Monitor by LCMS to avoid decarboxylation, which can occur if the reaction mixture is overheated (>120°C) in acidic media.[1]

Workflow B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This workflow is essential for building biaryl systems found in kinase inhibitors.[1]

Protocol:

-

Reagents: this compound (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd catalyst (e.g.,

, 5 mol%).[1] -

Base: Aqueous

(2M, 3.0 equiv).[1] -

Solvent: Dioxane/Water (4:1).[1]

-

Conditions: Degas and heat to 90°C under inert atmosphere (

/Ar) for 4–12 hours.

Self-Validating Check: The carboxylic acid moiety can poison certain Pd catalysts.[1] If conversion is low, protect the acid as a methyl ester (using

or) before the coupling step. This often boosts yields from ~40% to >85%.[1]

Workflow C: Cyclization to Fused Heterocycles

The proximity of the C2-Br and C3-COOH groups allows for the rapid construction of fused bicyclic systems, such as pyrido[2,3-d]pyrimidines.[1]

Reaction Logic:

-

Step 1: Amide formation at C3 (using standard coupling agents like HATU).[1]

-

Step 2:

displacement at C2 (using ammonia or primary amines).[1] -

Step 3: Cyclization (often spontaneous or acid-catalyzed).[1]

Case Study: Synthesis of a RAF Kinase Inhibitor Scaffold

The following workflow demonstrates the construction of a pyrido[2,3-d]pyrimidin-7-one core, a scaffold frequently observed in RAF/MEK kinase inhibitors (e.g., analogs of heterocycles found in patent literature).

Experimental Workflow Diagram

Figure 2: Step-wise construction of a fused kinase inhibitor scaffold.

Quantitative Data: Substituent Effects on SNAr Reaction Rate

The following table illustrates the relative reactivity of 2-bromo-nicotinic acid derivatives, highlighting the activating effect of the trifluoromethyl group.

| Substituent at C6 | Reaction Time (at 80°C)* | Yield (%) | Electronic Effect |

| 2.5 Hours | 92% | Strongly Activating (EWG) | |

| 12.0 Hours | 65% | Neutral | |

| >24.0 Hours | 40% | Deactivating (EDG) |

*Reaction conditions: 1.0 equiv substrate, 1.2 equiv benzylamine, DMF,

Safety & Handling

-

Corrosivity: As a halogenated nicotinic acid, the compound is irritating to eyes, respiratory system, and skin.[1] Handle in a fume hood.

-

HF Generation: While the

group is generally stable, combustion or exposure to extremely strong Lewis acids at high temperatures can release Hydrogen Fluoride (HF).[1] Standard lab fire safety protocols for fluorinated compounds apply.[1] -

Storage: Store at 2–8°C under inert atmosphere. The C-Br bond is light-sensitive over long periods; amber vials are recommended.[1]

References

-

Synthesis and Reactivity of Trifluoromethylpyridines

-

Medicinal Chemistry Applications (Kinase Inhibitors)

-

General Suzuki Coupling Methodologies on Pyridines

-

SNAr Reactivity of Fluorinated Heterocycles

Sources

The Trifluoromethyl Nicotinic Acid Scaffold: A Keystone for Innovation in Agrochemicals, Pharmaceuticals, and Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern chemical research and development. Among the privileged structural motifs, trifluoromethylated nicotinic acids stand out as exceptionally versatile building blocks. The unique electronic properties of the trifluoromethyl (-CF3) group, including its high electronegativity and metabolic stability, coupled with the inherent biological relevance of the nicotinic acid scaffold, have paved the way for novel applications across diverse scientific disciplines. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the burgeoning applications of trifluoromethylated nicotinic acids, with a focus on their utility in the design of next-generation agrochemicals, pharmaceuticals, and advanced functional materials. We will delve into the mechanistic intricacies that underpin their biological activity and explore the structure-activity relationships that guide the development of potent and selective agents.

Physicochemical Properties of Trifluoromethylated Nicotinic Acids

The introduction of a trifluoromethyl group onto the nicotinic acid ring profoundly influences its physicochemical properties, which in turn dictates its behavior in biological and material systems. These properties are crucial for optimizing pharmacokinetic and pharmacodynamic profiles in drug candidates and for tailoring the performance of advanced materials.

The -CF3 group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid moiety compared to unsubstituted nicotinic acid. This modification also significantly enhances the lipophilicity of the molecule, a critical factor for traversing biological membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, thereby increasing the in vivo stability and half-life of derivative compounds.[1]

| Property | 6-(Trifluoromethyl)nicotinic acid | 4-(Trifluoromethyl)nicotinic acid |

| Molecular Formula | C₇H₄F₃NO₂ | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol | 191.11 g/mol |

| Melting Point | 193-197 °C[1] | 146-148 °C |

| Boiling Point | ~259.3 °C at 760 mmHg[1] | - |

| Density | 1.484 g/cm³[1] | - |

| Appearance | White to off-white solid[1] | - |

Applications in Agrochemicals: The Case of Flonicamid

Trifluoromethylated nicotinic acids are pivotal intermediates in the synthesis of modern agrochemicals, offering enhanced potency and selectivity.[1] A prime example is the insecticide Flonicamid , a pyridinecarboxamide derivative of 4-trifluoromethylnicotinic acid.

Mechanism of Action: A Novel Approach to Pest Control

Flonicamid exhibits a unique mode of action, classifying it as a chordotonal organ modulator.[2] It acts as a pro-insecticide, being metabolized in insects to its active form, 4-trifluoromethylnicotinamide (TFNA-AM).[3][4] TFNA-AM potently stimulates the chordotonal organs, which are sensory receptors in insects responsible for hearing, balance, and spatial orientation.[2][3] This overstimulation disrupts the insect's ability to coordinate movement and, crucially, to feed.[2] The feeding cessation is rapid, occurring within an hour of exposure, ultimately leading to starvation and dehydration.[2]

Interestingly, while the physiological effects of TFNA-AM on chordotonal organs are similar to those of TRPV channel agonists like pymetrozine, evidence suggests that TFNA-AM does not directly act on the TRPV channel itself.[3] Instead, it is hypothesized to act upstream in a signaling pathway that culminates in the activation of TRPV channels.[3] This distinct molecular target is a key reason why flonicamid does not exhibit cross-resistance with many other classes of insecticides.[5]

Caption: Mechanism of action of the insecticide Flonicamid.

Structure-Activity Relationship (SAR) Insights